molecular formula C23H20FNO2 B2770768 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-88-6

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2770768
CAS No.: 850906-88-6
M. Wt: 361.416
InChI Key: KSHCMASNCKOFMY-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a benzyloxy group at the 5-position, a 2-fluorobenzyl group at the 2-position, and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinolinone structure.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the isoquinolinone core.

    Addition of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be added through a Friedel-Crafts alkylation reaction, where a 2-fluorobenzyl halide reacts with the isoquinolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyloxy and 2-fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-(2-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 5-(benzyloxy)-2-(2-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the fluorine atom in the 2-fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Biological Activity

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone class. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a benzyloxy group and a fluorinated benzyl substituent, suggests diverse interactions with biological targets.

The compound can be synthesized through multi-step organic reactions, typically involving:

  • Formation of the Isoquinolinone Core : Achieved via the Pictet-Spengler reaction.
  • Introduction of the Benzyloxy Group : Via nucleophilic substitution.
  • Addition of the 2-Fluorobenzyl Group : Through Friedel-Crafts alkylation.

The chemical structure is represented as:

C23H20FNO\text{C}_{23}\text{H}_{20}\text{FNO}

The biological activity of this compound likely involves its interaction with specific enzymes and receptors. Studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, analogs have shown significant inhibition against acetylcholinesterase (AChE) with IC50 values in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of related isoquinoline derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and oxidative damage, highlighting their therapeutic potential in neurodegenerative disorders .

Case Study 2: Antitumor Activity

In another investigation, compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting a role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
5-(benzyloxy)-2-(2-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-oneStructureAChE Inhibition0.29
5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one-Antitumor ActivityVaries
5-(benzyloxy)-2-(2-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one-Neuroprotective EffectsVaries

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c24-21-11-5-4-9-18(21)15-25-14-13-19-20(23(25)26)10-6-12-22(19)27-16-17-7-2-1-3-8-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCMASNCKOFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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